molecular formula C25H22S2 B14248467 1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene CAS No. 244301-24-4

1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene

Cat. No.: B14248467
CAS No.: 244301-24-4
M. Wt: 386.6 g/mol
InChI Key: JMXSUAOKNZHTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene is a complex organic compound characterized by the presence of two naphthalene rings connected via a sulfanylpropyl chain and an ethenyl group. This compound is part of the naphthalene derivatives family, known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfanylpropyl chain: This step involves the reaction of naphthalene with a propyl sulfide under controlled conditions to form the naphthalen-1-ylsulfanylpropyl intermediate.

    Introduction of the ethenyl group: The intermediate is then reacted with an ethenylating agent, such as vinyl bromide, in the presence of a base to introduce the ethenyl group at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfanyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. The ethenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethenyl-4-(naphthalen-1-ylsulfanyl)naphthalene
  • 1-Ethenyl-4-(propylsulfanyl)naphthalene
  • 1-Ethenyl-4-(naphthalen-1-yl)propane

Uniqueness

1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene is unique due to the presence of both naphthalene rings and the sulfanylpropyl chain, which confer distinct chemical properties and reactivity. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

244301-24-4

Molecular Formula

C25H22S2

Molecular Weight

386.6 g/mol

IUPAC Name

1-ethenyl-4-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene

InChI

InChI=1S/C25H22S2/c1-2-19-15-16-25(23-13-6-5-11-21(19)23)27-18-8-17-26-24-14-7-10-20-9-3-4-12-22(20)24/h2-7,9-16H,1,8,17-18H2

InChI Key

JMXSUAOKNZHTEI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C2=CC=CC=C12)SCCCSC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.